4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)-
Description
4H-1-Benzopyran-4-one (commonly referred to as chromone) derivatives are a class of oxygen-containing heterocyclic compounds with a benzopyran backbone. The compound 6-bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one features a bromine substitution at the 6-position and a 2-methoxyphenyl group at the 2-position of the chromone core.
Properties
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVAEWDKUOAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358998 | |
| Record name | 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-77-6 | |
| Record name | 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- typically involves the bromination of a precursor benzopyran compound. One common method is the bromination of 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvent, catalyst, and reaction conditions would be fine-tuned to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: De-brominated products or reduced forms of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C17H14BrO3
- Molecular Weight : 348.19 g/mol
- IUPAC Name : 6-bromo-2-(2-methoxyphenyl)-4H-chromen-4-one
The structure of this compound features a benzopyran core, which is known for its pharmacological potential, particularly in the development of antitumor and antiviral agents.
Antitumor Activity
Research indicates that benzopyran derivatives exhibit promising antitumor activity. The compound has been shown to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inhibiting cell proliferation by halting the cell cycle at specific checkpoints.
- Carcinogen Inactivation : Acting as a chemoprotective agent by neutralizing carcinogenic compounds.
A study demonstrated that various benzopyran derivatives, including this compound, effectively inhibited the growth of different cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antiviral Properties
The antiviral potential of benzopyran compounds has also been explored. Specifically, 4H-1-benzopyran derivatives have been investigated for their ability to inhibit viral replication in chronic hepatitis B patients. The mechanism involves modulation of immune responses and direct antiviral effects .
Antioxidant Effects
Another significant application of this compound is its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The structural features of benzopyrans contribute to their ability to scavenge free radicals effectively .
Case Studies
- Antitumor Activity Study :
- Antiviral Research :
- Antioxidant Efficacy :
Mechanism of Action
The mechanism by which 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- exerts its effects is not fully understood but is believed to involve several molecular targets and pathways:
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and survival.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the 4-bromophenyl group in , which is electron-withdrawing.
Methoxy-Substituted Chromones
Methoxy groups are common in bioactive chromones, influencing both electronic and steric properties:
Biological Activity
The compound 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- is part of a class of compounds known as benzopyrans, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The structure of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- can be described as follows:
- Chemical Formula: C16H14BrO3
- Molecular Weight: 345.19 g/mol
- Functional Groups: Benzopyran core, methoxy group, and bromine substitution.
Anticancer Activity
Research indicates that benzopyran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. In a study focusing on the inhibition of Mycobacterium tuberculosis MtrA response regulator, it was noted that certain benzopyrans can act as effective inhibitors against cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-2-(2-methoxyphenyl)-4H-benzopyran | A549 (Lung) | 12.5 | Apoptosis |
| 6-Bromo-2-(4-methoxyphenyl)-4H-benzopyran | MCF7 (Breast) | 10.0 | Cell Cycle Arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it has shown promising results in inhibiting aldose reductase (AR), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies revealed that the presence of a bromine atom significantly enhances the inhibitory potency .
Antioxidant Activity
Benzopyrans are known for their antioxidant properties. Studies have demonstrated that the compound exhibits significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH radical scavenging assays.
Case Studies
- Anticancer Efficacy in vitro : A study evaluated the anticancer effects of various benzopyran derivatives, including the target compound, against human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12.5 µM.
- Inhibition of Aldose Reductase : A detailed investigation into the inhibitory effects on aldose reductase showed an IC50 value of 2.25 µM for the compound, suggesting its potential use in managing diabetic complications .
- Antioxidant Potential : The DPPH assay results indicated that the compound exhibited significant antioxidant activity with an IC50 value of 15 µM, demonstrating its potential as a therapeutic agent in oxidative stress-related conditions.
Q & A
Q. What are the recommended synthetic routes for 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)-, and what critical parameters must be controlled during synthesis?
Synthetic approaches often involve multi-step reactions, including halogenation and coupling steps. For example, bromination at the 6-position can be achieved using bromine or N-bromosuccinimide under controlled conditions, while the 2-(2-methoxyphenyl) moiety may require Suzuki-Miyaura coupling with a boronic acid derivative. Key parameters include:
Q. How should researchers characterize the purity and structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : Compare observed and NMR shifts with predicted spectra (e.g., using software like ACD/Labs or literature data for analogous benzopyran derivatives) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., [M+H] ion) and purity (>95% by peak integration) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650 cm) .
Q. What safety protocols are essential when handling this compound based on its GHS classification?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne dust, wear NIOSH-approved P95 respirators .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors or aerosols .
- Waste Disposal : Collect organic waste in sealed containers and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Cross-Validation : Use differential scanning calorimetry (DSC) for melting point analysis and compare results with computational predictions (e.g., boiling point: ~502°C predicted via group contribution methods) .
- Solubility Studies : Employ shake-flask methods in solvents like DMSO, methanol, and water, followed by HPLC quantification .
- Data Harmonization : Reconcile conflicting data by verifying experimental conditions (e.g., purity of samples in prior studies) .
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to minimize over-bromination or dimerization .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance coupling reaction efficiency .
Q. What computational approaches are suitable for predicting the reactivity and stability of this benzopyran derivative?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate degradation pathways under varying pH and temperature conditions .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .
Q. How to design experiments to investigate the compound's potential degradation pathways under various storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks, followed by HPLC analysis to identify degradation products .
- Mass Spectrometry : Use high-resolution LC-MS/MS to characterize oxidative or hydrolytic byproducts .
- Stability-Indicating Methods : Develop validated HPLC protocols to monitor degradation in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
